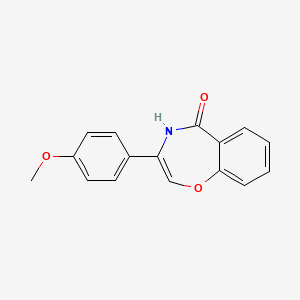

3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNXBPRXDFRGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325619 | |

| Record name | 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866019-32-1 | |

| Record name | 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Benzoxazepin 5 4h One Derivatives

Established Synthetic Routes for the 1,4-Benzoxazepine (B8686809) Core

The construction of the 1,4-benzoxazepine ring system is typically achieved through cyclization reactions that form the seven-membered ring. These strategies often involve the formation of a key C-N or C-O bond in an intramolecular fashion. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular cyclization is the cornerstone of 1,4-benzoxazepine synthesis. A variety of methods have been established, ranging from classical condensation reactions to modern catalytic processes, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

A foundational approach to constructing the 1,4-benzoxazepin-5(4H)-one core involves the condensation of a 2-aminophenol (B121084) derivative with a substituted phenylacetic acid. This method proceeds in two conceptual steps: first, the formation of an amide bond between the amino group of the 2-aminophenol and the carboxylic acid of the phenylacetic acid, resulting in an N-(2-hydroxyphenyl)-2-phenylacetamide intermediate. The second step is an intramolecular cyclization, typically under acidic conditions, where the phenolic hydroxyl group displaces a leaving group (often water, following protonation of the amide carbonyl) to form the seven-membered oxazepine ring. While direct literature specifically detailing the synthesis of "3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one" via this exact route is not prevalent, this classical pathway remains a plausible and fundamental strategy for accessing the core structure.

Another established route begins with a salicylamide (B354443) (2-hydroxybenzamide). The synthesis proceeds via N-alkylation of the salicylamide with a suitable two-carbon unit bearing a leaving group, such as an α-halo ester or ketone. This step forms an N-alkylated salicylamide intermediate. The subsequent and final step is an intramolecular cyclodehydration reaction. This cyclization is often promoted by acid or base catalysis, where the phenolic hydroxyl group attacks the carbonyl of the side chain, leading to the formation of the seven-membered 1,4-benzoxazepine ring. This strategy offers versatility in introducing substituents on the nitrogen atom and at the C2 and C3 positions of the benzoxazepine core.

Base-mediated cyclizations are a powerful tool for synthesizing the 1,4-benzoxazepine ring. These reactions often involve the formation of an intramolecular C-N or C-O bond under basic conditions. One notable strategy is the 7-exo-dig cyclization of substrates containing alkyne functional groups. nih.govacs.org For instance, imidazole-substituted substrates, when treated with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), can undergo cyclization to yield benzoxazepine derivatives. acs.org In these reactions, the base facilitates the deprotonation of a nucleophile, which then attacks the alkyne in an intramolecular fashion to form the seven-membered ring. acs.org

These reactions can produce both E and Z isomers, with the Z isomer often being the predominant product. acs.org The electronic properties of the substituents can significantly influence the reaction pathway. nih.gov For example, substrates with a p-nitrophenyl group may cyclize under acidic conditions, whereas those with p-methoxyphenyl or phenyl groups require a base like NaH. nih.gov

| Entry | Substrate (R Group) | Base/Solvent | Product(s) | Yield (%) | Reference |

| 1 | Phenyl | NaH / DMF | (E)-9a + (Z)-9a | 10 + 50 | acs.org |

| 2 | p-Methoxyphenyl | NaH / DMF | (E)-9b + (Z)-9b | 15 + 40 | acs.org |

| 3 | p-Nitrophenyl | Spontaneous | (Z)-9c | - | acs.org |

Domino reactions, such as the Knoevenagel- rsc.orgbeilstein-journals.org-hydride shift cyclization, also represent a sophisticated base-mediated approach to condensed 1,4-benzoxazepines. nih.gov

In the pursuit of greener and more sustainable synthetic methods, enzyme catalysis has emerged as a valuable strategy. One-pot multicomponent reactions catalyzed by enzymes can achieve high atom economy and minimize purification steps. acs.orgscilit.com A biochemo multienzyme cascade involving lipase (B570770) M and tyrosinase has been successfully applied to the one-pot synthesis of tricyclic 1,5-benzoxazepine derivatives. acs.org This process typically involves a tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a Michael addition and a subsequent tandem intramolecular ring closure to form the heterocyclic scaffold. acs.orgscilit.com Although this specific example yields the 1,5-isomer, the principle demonstrates the potential of enzyme-catalyzed multicomponent reactions for constructing benzoxazepine cores under mild and environmentally friendly conditions. acs.org Such strategies are instrumental in creating libraries of complex heterocyclic structures from simple starting materials. thieme.de

The Mitsunobu reaction is a versatile and powerful method for forming C-O, C-S, C-N, or C-C bonds through the dehydration-condensation of a primary or secondary alcohol with an acidic nucleophile. researchgate.netorganic-chemistry.orgnih.gov The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org A key feature of the reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis. organic-chemistry.orgmissouri.edu

In the context of benzoxazepine synthesis, the Mitsunobu reaction can be employed in an intramolecular fashion. This approach is particularly useful for the cyclization step. A suitable precursor, such as an N-(2-hydroxyphenyl) derivative containing a primary or secondary alcohol on the N-substituent, can be cyclized under Mitsunobu conditions. The reaction activates the alcohol, allowing the phenolic oxygen or the amide nitrogen to act as the intramolecular nucleophile to close the seven-membered ring. This strategy has been effectively utilized for the synthesis of related benzazepine derivatives, highlighting its potential applicability for the construction of the 1,4-benzoxazepine core. researchgate.net

Cyclization Reactions for Benzoxazepine Ring Formation

Rearrangement Reactions (e.g., Schmidt, Beckmann) for Benzoxazepine Systems

Rearrangement reactions provide powerful tools for the construction of complex heterocyclic frameworks from simpler cyclic precursors. The Schmidt and Beckmann rearrangements, in particular, offer viable pathways to the 1,4-benzoxazepin-5(4H)-one core through ring expansion of a six-membered ring containing a ketone functionality.

The Schmidt rearrangement of chromanones (1,2-dihydro-4H-benzo[b]pyran-4-ones) has been demonstrated as a method to produce 1,4-benzoxazepinones. cdnsciencepub.comcdnsciencepub.com This reaction involves the acid-catalyzed addition of hydrazoic acid to the ketone, followed by a rearrangement that incorporates a nitrogen atom into the ring, leading to the formation of a lactam. The regioselectivity of this rearrangement is influenced by the electronic and steric nature of the substituents on the chromanone ring. For instance, the Schmidt rearrangement of 5,7-dimethyl chromanone resulted in a mixture of the corresponding 1,4-benzoxazepin-5-one and 1,5-benzoxazepin-4-one. cdnsciencepub.com The migratory aptitude of the aryl versus the alkyl portion of the ketone dictates the product distribution.

| Precursor | Product(s) | Ratio (1,4- : 1,5-) | Reference |

| 5,7-Dimethyl chromanone | 6,8-Dimethyl-1,4-benzoxazepin-5-one and 6,8-Dimethyl-1,5-benzoxazepin-4-one | 46:54 | cdnsciencepub.com |

| 5-Ethyl chromanone | 6-Ethyl-1,4-benzoxazepin-5-one and 6-Ethyl-1,5-benzoxazepin-4-one | 22:78 | cdnsciencepub.com |

The Beckmann rearrangement offers another strategic approach to the synthesis of 1,4-benzoxazepin-5-ones. This reaction involves the acid-promoted rearrangement of an oxime derived from a cyclic ketone. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target benzoxazepine, a flavanone (B1672756) (2-phenylchroman-4-one) derivative would be the appropriate precursor. The oxime of a flavanone, upon treatment with an acid catalyst such as polyphosphoric acid or sulfuric acid, would be expected to undergo rearrangement to yield the corresponding 1,4-benzoxazepin-5-one. The group anti-periplanar to the hydroxyl group on the oxime nitrogen preferentially migrates. Therefore, control over the oxime geometry (E/Z isomerism) can influence the regiochemical outcome of the rearrangement.

Isomerization-Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various ring sizes, including seven-membered heterocycles. researchgate.netuwindsor.ca The synthesis of 1,4-benzoxazepin-5(4H)-one derivatives can be envisioned through an RCM strategy starting from a suitably substituted acyclic precursor.

An appropriate substrate for the RCM approach would be an N-allyl-2-allyloxyphenyl amide. The intramolecular metathesis of the two terminal alkene functionalities, catalyzed by a ruthenium-based catalyst such as Grubbs' first or second-generation catalyst, would lead to the formation of the seven-membered benzoxazepine ring with concomitant release of ethylene. The success of the RCM reaction is often dependent on factors such as the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular oligomerization. While specific examples for the synthesis of this compound via RCM are not prevalent in the literature, the general applicability of this methodology to similar systems is well-established. uwindsor.ca

Advanced Derivatization Strategies for 1,4-Benzoxazepin-5(4H)-one Derivatives

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly useful for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orgyonedalabs.com For the derivatization of the 1,4-benzoxazepin-5(4H)-one core, a halogenated precursor, such as a bromo- or iodo-substituted benzoxazepinone, would be required. The reaction of this halo-benzoxazepinone with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base would yield the corresponding arylated or vinylated product. This strategy allows for the introduction of a wide range of substituents onto the aromatic part of the benzoxazepine ring system.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction would be employed on a halo-substituted 1,4-benzoxazepin-5(4H)-one. The reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine) and a base would result in the formation of an amino-substituted benzoxazepinone derivative. This method provides a direct route to introduce nitrogen-based functional groups.

N- and S-Alkylation of the Benzoxazepine Core

N-Alkylation of the lactam nitrogen in the 1,4-benzoxazepin-5(4H)-one core is a common strategy for introducing structural diversity. nih.gov The reaction typically proceeds via deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding anion. This anion then acts as a nucleophile and reacts with an alkyl halide or another electrophile to afford the N-alkylated product. The choice of base and solvent can be crucial for the efficiency of the reaction.

S-Alkylation is relevant to the sulfur-containing analogs of benzoxazepinones, namely the 1,4-benzothiazepin-5-ones. The synthesis of the 1,4-benzothiazepine core can be achieved through various methods, including the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated acids or their equivalents. researchgate.netnih.gov Once the 1,4-benzothiazepin-5-one scaffold is constructed, if a thiol functionality is present or can be introduced, S-alkylation can be performed under basic conditions with an appropriate alkylating agent.

Enantioselective Synthesis of Chiral 1,4-Benzoxazepines

The development of enantioselective methods for the synthesis of chiral 1,4-benzoxazepines is of high importance due to the often-differing pharmacological profiles of enantiomers.

A highly effective method for the synthesis of enantioenriched 1,4-benzoxazepines involves the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov This metal-free approach utilizes a confined chiral phosphoric acid to catalyze the intramolecular ring-opening of a prochiral oxetane (B1205548) tethered to an aniline (B41778) derivative. This process affords chiral seven-membered 1,4-benzoxazepines in good to high yields and with high levels of enantiocontrol under mild reaction conditions. acs.orgnih.gov

The reaction tolerates a broad scope of substrates with various substituents on both the aniline and the oxetane components. The versatility of this method has been demonstrated through the synthesis of a range of chiral 1,4-benzoxazepine derivatives with excellent enantioselectivities. nih.gov

| Entry | R¹ (on Aniline) | R² (on Oxetane) | Yield (%) | ee (%) | Reference |

| 1 | H | H | 85 | 92 | nih.gov |

| 2 | 4-Me | H | 70 | 88 | nih.gov |

| 3 | 4-OMe | H | 69 | 88 | nih.gov |

| 4 | 4-F | H | 92 | 93 | nih.gov |

| 5 | 4-Cl | H | 95 | 93 | nih.gov |

| 6 | 4-Br | H | 96 | 94 | nih.gov |

| 7 | 3-Cl | H | 98 | 92 | nih.gov |

| 8 | 2-Cl | H | 92 | 90 | nih.gov |

Functional Group Interconversions and Modifications on the this compound Scaffold

While the 1,4-benzoxazepin-5(4H)-one core is a valuable precursor for the synthesis of its derivatives through simple transformations, specific documented examples of functional group interconversions directly on the this compound scaffold are not extensively reported in the reviewed literature. nih.gov However, based on the known reactivity of similar heterocyclic systems, several plausible modifications can be envisaged.

Potential transformations could include N-alkylation or N-arylation at the nitrogen atom of the lactam ring. Such reactions would introduce diversity at this position, potentially influencing the compound's biological activity. For instance, N-arylation of related 2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (B3023637) has been achieved through nucleophilic aromatic substitution using 2-fluoro-5-nitrobenzaldehyde. nih.gov Another potential modification is the reduction of the lactam carbonyl group to yield the corresponding amine, which would provide a different class of benzoxazepine derivatives. For example, 3,4-dihydro-2-phenyl-1,4-benzoxazepine-5-one has been successfully reduced to the corresponding tetrahydro-1,4-benzoxazepine using lithium aluminium hydride (LAH). nih.gov

Furthermore, electrophilic aromatic substitution reactions on the phenyl or methoxyphenyl rings could introduce various functional groups, such as halogens or nitro groups, providing handles for further derivatization through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and could be employed to introduce a wide range of substituents. researchgate.netnih.gov

It is important to note that these proposed transformations are based on the reactivity of analogous heterocyclic systems and would require experimental validation for the specific this compound scaffold.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of 1,4-benzoxazepin-5(4H)-one derivatives are highly dependent on the reaction conditions, including the choice of solvent, base, and catalyst.

Influence of Solvent Systems on Chemodivergent Synthesis

A notable example of the profound influence of the solvent system is the chemodivergent synthesis of 1,4-benzoxazepin-5(4H)-ones and 1,3-benzoxazin-4(4H)-ones from the same starting materials. nih.govnih.gov Research has demonstrated that the potassium hydroxide (B78521) (KOH)-promoted benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol can be selectively directed towards either a seven-membered 1,4-benzoxazepin-5(4H)-one or a six-membered 1,3-benzoxazin-4(4H)-one simply by altering the solvent. nih.govnih.gov

When the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO), the formation of the seven-membered 1,4-benzoxazepin-5(4H)-one is favored. nih.govnih.gov In contrast, employing acetonitrile (B52724) (MeCN) as the solvent leads to the selective formation of the six-membered 1,3-benzoxazin-4(4H)-one. nih.govnih.gov This solvent-dependent transformation highlights the critical role of the reaction medium in controlling the cyclization pathway. nih.gov The proposed mechanism suggests that in the KOH/DMSO system, which acts as a superbase medium, a rapid intramolecular nucleophilic addition to the alkyne occurs via a 7-exo-dig cyclization to form the seven-membered ring. nih.gov

Table 1: Solvent Effect on the Chemodivergent Synthesis

| Solvent | Product | Yield (%) |

| DMSO | 1,4-Benzoxazepin-5(4H)-one | High |

| MeCN | 1,3-Benzoxazin-4(4H)-one | High |

Role of Specific Catalysts and Reagents in Reaction Efficiency

The choice of catalysts and reagents is crucial for the efficient synthesis of 1,4-benzoxazepin-5(4H)-one derivatives. In the chemodivergent synthesis mentioned above, potassium hydroxide (KOH) plays a pivotal role as the base promoting the reaction. nih.govnih.gov The combination of KOH in DMSO creates a "superbase" medium that facilitates the deprotonation and subsequent intramolecular cyclization. nih.gov

While the specific synthesis of this compound via this method is not explicitly detailed, the general principle of using a strong base to promote the intramolecular cyclization of an appropriate precursor is a key strategy. The efficiency of this base-promoted cyclization is evident from the high yields obtained for various substituted 1,4-benzoxazepin-5(4H)-ones. nih.gov

In the broader context of synthesizing related heterocyclic structures, various catalytic systems have been employed. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of N-aryl derivatives of related benzoxazines. nih.gov These reactions often utilize palladium complexes with specific phosphine ligands to achieve high efficiency and selectivity. researchgate.net While not directly applied to the modification of the this compound scaffold in the reviewed literature, these catalytic methods represent a powerful tool for the derivatization of such heterocyclic systems.

Exploration of Biological Activities Associated with 1,4 Benzoxazepine Scaffolds

Anticancer Activity of Benzoxazepine Derivatives

Derivatives of the 1,4-benzoxazepine (B8686809) scaffold have emerged as a promising class of compounds in the development of novel anticancer agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their cytotoxic effects against several cancer cell lines.

Two series of benzo[f] nih.govscielo.broxazepine derivatives, namely benzo[f] nih.govscielo.broxazepine-3,5(2H,4H)-diones and 3-phenylbenzo[f] nih.govscielo.broxazepin-5(4H)-ones, were synthesized and screened for their cytotoxicity against leukemia K-562 and breast T-47D cancer cell lines. nih.gov The results indicated good cytotoxicity and selectivity towards cancer cells compared to normal fibroblast cells. nih.gov Specifically, compounds 6f , 10 , 11e , and 11f from these series were found to induce PreG1 apoptosis and cause complete cell growth arrest at the G2/M phase of the cell cycle. nih.gov Their mechanism of action involves the induction of apoptosis through the activation of caspase-3 and Bax, coupled with the downregulation of Bcl2. nih.gov

Furthermore, novel Bis-Oxazepine and Bis-Benzoxazepine derivatives have been synthesized and investigated for their anticancer properties. researchgate.net Molecular docking studies of these compounds against the progesterone receptor revealed potential anticancer activity, with three compounds showing high docking scores and forming hydrogen bonds with the target protein. researchgate.net Another study focused on a new series of oxepine–pyridine analogues incorporating 1,2,3‐triazole moieties. researchgate.net Compounds 6b and 6g from this series displayed potent inhibitory activity against HCT‐116 cells. researchgate.net

Synthesized benzoxazepine derivatives have also shown cytotoxicity against solid tumor cell lines such as A549, HeLa, Caco-2, and MCF-7, with their antiproliferative effects being dose-dependent. scielo.br The IC₅₀ values for these compounds ranged from 0.003 to 209.46 μg/mL. scielo.br

| Compound | Cancer Cell Line | Activity | Reference |

| 6f | Leukemia K-562, Breast T-47D | Good cytotoxicity, induces apoptosis | nih.gov |

| 10 | Leukemia K-562, Breast T-47D | Good cytotoxicity, induces apoptosis | nih.gov |

| 11e | Leukemia K-562, Breast T-47D | Good cytotoxicity, induces apoptosis | nih.gov |

| 11f | Leukemia K-562, Breast T-47D | Good cytotoxicity, induces apoptosis | nih.gov |

| 6b | HCT-116 | Strong inhibitory activity (IC₅₀ = 5.9 ± 0.1 µM) | researchgate.net |

| 6g | HCT-116 | Strong inhibitory activity (IC₅₀ = 4.6 ± 0.2 µM) | researchgate.net |

| 6d | MCF-7 | High efficacy (IC₅₀ = 12.6 ± 0.2 µM) | researchgate.net |

| 6e | MCF-7 | High efficacy (IC₅₀ = 7.2 ± 0.2 µM) | researchgate.net |

Anti-inflammatory Properties of Benzoxazepine Compounds

The 1,4-benzoxazepine scaffold has also been investigated for its anti-inflammatory potential. Certain derivatives have demonstrated the ability to modulate key inflammatory pathways.

Synthesized benzoxazepine derivatives have been shown to affect the release of pro-inflammatory cytokines, specifically human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in a manner dependent on the cancer cell type being studied. scielo.brresearchgate.net

In the context of neuroinflammation, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized by incorporating a 1,2,3-triazole moiety. nih.gov Compounds e2 , e16 , and e20 from this series showed promising anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells without significant cytotoxicity. nih.gov These compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov Furthermore, they downregulated the transcription and protein levels of the inflammation-related enzymes iNOS and COX-2. nih.gov The anti-inflammatory mechanism of these derivatives in microglia involves the activation of the Nrf2-HO-1 signaling pathway and a reduction in LPS-induced reactive oxygen species (ROS) production. nih.gov

Antimicrobial and Antibacterial Potential

The antimicrobial properties of benzoxazepine derivatives have been explored, with some compounds showing activity against specific bacterial pathogens.

Neuroprotective Effects and Central Nervous System Activity

1,4-Benzoxazepine derivatives have shown significant promise in the area of neuroprotection and central nervous system (CNS) activity.

A series of 1,4-benzoxazepine derivatives were designed and evaluated for their binding to the 5-HT1A receptor and their cerebral anti-ischemic effects. nih.gov Many of these compounds exhibited nanomolar affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and alpha1-adrenergic receptors. nih.gov One particular compound, 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1, 4-benzoxazepin-5(4H)-one (also known as Piclozotan or SUN N4057), demonstrated remarkable neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model. nih.gov

Additionally, new condensed 1,4- and 1,5-benzoxazepines have been tested for their acetylcholinesterase (AChE) inhibitory activity and neuroprotective effects against various neurotoxic insults. researchgate.net While the condensed 1,4-benzoxazepine products did not show significant neuroprotective activity in this particular study, a 1,5-benzoxazepine derivative was identified as having AChE inhibitory activity. researchgate.net

Enzyme Modulation and Receptor Agonism/Antagonism

The 1,4-benzoxazepine scaffold serves as a versatile framework for designing molecules that can modulate the activity of various enzymes and act as agonists or antagonists for different receptors.

As mentioned previously, certain 1,4-benzoxazepine derivatives are potent and selective 5-HT1A receptor agonists. nih.gov This agonism is linked to their neuroprotective effects. nih.gov

In a different context, a series of 1,4-benzoxazin-3-one analogs were investigated to discover mode-selective TRPV1 antagonists. nih.gov Antagonist 36 from this series displayed potent and capsaicin-selective antagonism with an IC₅₀ of 2.31 nM for blocking capsaicin activation. nih.gov This indicates a high degree of selectivity, as a much higher concentration was required to inhibit proton activation. nih.gov

Furthermore, some 1,4-benzoxazepine derivatives have been shown to modulate the activity of cardiac channels. acs.org Specifically, compounds combining a 1,4-benzoxazepine scaffold with a 3-(3,4-dihydroxyphenyl)-2-propenoic acid residue were found to reduce cardiac RyR2 activity and stimulate SERCA2a activity. acs.org

| Compound/Derivative | Target | Activity | Reference |

| Piclozotan (SUN N4057) | 5-HT1A Receptor | Selective Agonist, Neuroprotective | nih.gov |

| Antagonist 36 | TRPV1 Receptor | Potent and Capsaicin-Selective Antagonist | nih.gov |

| Caffeic Acid-Benzoxazepine Hybrids | Cardiac RyR2 and SERCA2a | RyR2 inhibition, SERCA2a stimulation | acs.org |

| 1,5-Benzoxazepine derivative | Acetylcholinesterase (AChE) | Inhibitor | researchgate.net |

Mechanistic Insights into the Biological Actions of 1,4 Benzoxazepine Derivatives

Identification and Characterization of Molecular Targets

No specific molecular targets for 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one have been identified in the reviewed literature. For the broader class of 1,4-benzoxazepines, targets can include receptors and enzymes involved in cancer progression and inflammation, but these are highly dependent on the specific substitutions on the core structure.

Modulation of Cellular Signaling Pathways

Specific information on how this compound modulates cellular signaling is not available.

Inhibition of Tumor Growth Pathways

While some 1,4-benzoxazepine (B8686809) derivatives have been shown to inhibit tumor growth by inducing apoptosis and causing cell cycle arrest, no such studies have been published for this compound. nih.govnih.gov The pathways affected by other derivatives include the activation of caspase-3 and Bax, and downregulation of Bcl2. nih.gov

Receptor Binding Affinity and Selectivity Profiling

A specific receptor binding profile for this compound is not available.

Serotonin Receptor (5-HT1A, 5-HT2A) Interactions

There is no published data on the binding affinity and selectivity of this compound for serotonin receptors. However, other 1,4-benzoxazepine derivatives have been synthesized and found to possess a very high affinity for the 5-HT1A receptor, suggesting this scaffold is a promising candidate for targeting the serotonergic system. nih.govnih.gov

Dopamine D2 Receptor Selectivity

The selectivity of this compound for the dopamine D2 receptor is unknown. Studies on related compounds have shown good selectivity for the 5-HT1A receptor over the dopamine D2 receptor, indicating that not all derivatives in this class have significant D2 receptor interactions. nih.govnih.gov

Interaction with Specific Enzymes (e.g., mTOR, CBP/p300 bromodomains, DPP-4, PI3Kδ)

While specific mechanistic studies targeting "this compound" are limited in publicly available research, the broader class of 1,4-benzoxazepine derivatives has been investigated for its interaction with several key enzymes, offering valuable insights into its potential biological actions.

Interaction with CBP/p300 Bromodomains

The CREB-binding protein (CBP) and the related p300 are histone acetyltransferases (HATs) that play a pivotal role in the regulation of gene transcription. acs.orgnih.gov Their bromodomains, which recognize acetylated lysine residues on histones and other proteins, are critical for chromatin targeting and have become attractive targets for therapeutic intervention, particularly in oncology. acs.orgnih.govuni-muenchen.de

Research has identified the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold as a potent N-acetyl-lysine mimetic capable of inhibiting the bromodomains of CBP/p300. acs.orgresearchgate.net A comprehensive structure-activity relationship (SAR) study of this class of inhibitors has been conducted, leading to the development of highly potent and selective compounds. acs.orgnih.gov For instance, the inhibitor TPOP146, which features a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, demonstrated a high affinity for the CBP bromodomain with a dissociation constant (Kd) of 134 nM and exhibited excellent selectivity over other bromodomains. acs.orgnih.gov

The development of such inhibitors, including the chemical probe I-CBP112, underscores the potential of the 1,4-benzoxazepine scaffold in targeting protein-protein interactions within the CBP/p300 bromodomains. researchgate.netaacrjournals.org These findings suggest that 1,4-benzoxazepine derivatives can be effectively optimized to achieve high potency and selectivity for these epigenetic regulators.

| Inhibitor | Target Bromodomain | Affinity (Kd) | Reference |

|---|---|---|---|

| TPOP146 | CBP | 134 nM | acs.orgnih.gov |

| I-CBP112 | CBP/p300 | Nanomolar affinity | researchgate.netaacrjournals.org |

Interaction with PI3Kδ

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling. nih.gov Its involvement in various immune-mediated disorders has made it a significant target for drug discovery. nih.gov

A novel and selective inhibitor of PI3Kδ based on a benzoxazepin scaffold has been successfully developed. nih.gov Starting from a pan-PI3Kα inhibitor, researchers utilized structure-based drug design and computational analysis to optimize the benzoxazepin core for enhanced potency and selectivity towards the PI3Kδ isoform. nih.gov This medicinal chemistry effort led to the identification of a highly potent and selective PI3Kδ inhibitor, demonstrating the versatility of the benzoxazepin scaffold for achieving isoform-specific targeting within the PI3K family. nih.gov

Interaction with mTOR and DPP-4

Structure Activity Relationship Sar Studies of 1,4 Benzoxazepin 5 4h One Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of 1,4-benzoxazepin-5(4H)-one derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core and its appended moieties.

Role of the 4-Methoxyphenyl (B3050149) Moiety at Position 3

The presence of an aryl group at the C-3 position is a common feature in many biologically active benzoxazepine derivatives. While direct SAR studies detailing the specific contribution of the 4-methoxyphenyl group in 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one are not extensively detailed in the available literature, broader studies on related heterocyclic compounds underscore the importance of this substituent. For instance, in a series of oxazole (B20620) derivatives, the substitution of a methoxy (B1213986) group at the para-position of a phenyl ring was associated with excellent antimicrobial activity. researchgate.net This suggests that the electronic properties conferred by the methoxy group—a strong electron-donating group—can be crucial for molecular interactions with biological targets. Similarly, research on 1,2,5-oxadiazoles has shown that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of a 4-phenyl moiety, with 3,4-dialkoxyphenyl substitutions having a particularly positive impact. mdpi.com These findings highlight that the 4-methoxyphenyl group likely plays a significant role in modulating the electronic and steric properties of the molecule, which in turn influences its binding affinity and efficacy at a specific biological target.

Effects of N-Substitution and Heteroatom Derivatization

The nitrogen atom at the N-4 position of the benzoxazepine ring is a key site for chemical modification, and its substitution has been shown to be a determinant of biological activity. N-alkylation and N-acylation can profoundly alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

A notable example involves the synthesis of (RS)-6-substituted-7- or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-7H or 9H-purines. In this series, the benzoxazepine nitrogen was derivatized with a p-nitrobenzenesulfonyl group, which was crucial for achieving potent antiproliferative activity against cancer cell lines. The most active compound from this study, (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, demonstrated IC₅₀ values in the sub-micromolar range. nih.gov This indicates that a bulky, electron-withdrawing sulfonyl group on the nitrogen is well-tolerated and contributes positively to the compound's anticancer effects.

The table below summarizes the antiproliferative activity of a key N-substituted derivative against various human cancer cell lines. nih.gov

| Compound | N-4 Substituent | Cell Line | IC₅₀ (µM) |

| 14 | p-nitrobenzenesulfonyl | MCF-7 (Breast) | >10 |

| 14 | p-nitrobenzenesulfonyl | MDA-MB-231 (Breast) | 0.166 |

| 14 | p-nitrobenzenesulfonyl | T-47D (Breast) | 0.403 |

| 14 | p-nitrobenzenesulfonyl | A-549 (Lung) | 2.05 |

| 14 | p-nitrobenzenesulfonyl | HT-29 (Colon) | 0.729 |

Data sourced from a study on benzoxazepin-purine conjugates. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR

The C-3 position of 3-substituted 1,4-benzoxazepin-5(4H)-ones is a stereocenter, meaning these compounds can exist as enantiomers. The stereochemistry of a molecule is often a critical factor in its interaction with chiral biological macromolecules like receptors and enzymes. The development of methods for the enantioselective synthesis of 1,4-benzoxazepines underscores the recognized importance of accessing stereochemically pure compounds. acs.org

In the case of the N-substituted benzoxazepin-purine derivative mentioned previously, the racemic mixture was resolved to study the activity of the individual enantiomers. nih.gov Interestingly, both the (R)- and (S)-enantiomers were found to be equally potent against the MDA-MB-231 cancer cell line. Furthermore, both individual enantiomers were more potent than the racemic mixture from which they were derived. nih.gov This phenomenon, where the pure enantiomers are more active than the racemate, can sometimes occur, although the underlying reasons can be complex.

Conversely, a study on a series of 1,4-benzoxazine derivatives found no significant differences in the biological activities between the tested enantiomers, suggesting that for some scaffolds and targets, the specific stereochemical orientation is not a critical determinant of activity. nih.gov

The table below compares the activity of a racemic compound with its resolved enantiomers. nih.gov

| Compound Form | Cell Line | IC₅₀ (µM) |

| (RS)-14 (Racemate) | MDA-MB-231 | 0.166 |

| (R)-14 | MDA-MB-231 | 0.089 |

| (S)-14 | MDA-MB-231 | 0.089 |

Data highlights the increased potency of the pure enantiomers compared to the racemic mixture. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The seven-membered diazepine (B8756704) ring of the 1,4-benzoxazepin-5(4H)-one core is not planar and can adopt several low-energy conformations. The specific three-dimensional shape, or conformation, that the molecule predominantly assumes can directly influence its ability to fit into a receptor's binding site. Therefore, understanding the conformational preferences of these molecules is essential for rational drug design.

Computational methods, such as Density Functional Theory (DFT), are often employed to analyze molecular conformations. In a study of related condensed O,N-heterocycles containing a 1,4-benzoxazepine (B8686809) moiety, DFT conformational analysis was used to determine the relative configuration of the synthesized products. beilstein-journals.org The study successfully correlated the geometry of the major conformers with neuroprotective activities against cellular injuries. This demonstrates a direct link between the molecule's three-dimensional structure and its biological effect. While steric hindrance can prevent a molecule from adopting the proper conformation for binding, the flexibility of the seven-membered ring allows it to adapt to the topology of a binding site, which can be a favorable characteristic for drug candidates. chemisgroup.us

Compound Names Table

| Abbreviation / Number | Full Chemical Name |

| 14 | (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine |

| (R)-14 | (R)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine |

| (S)-14 | (S)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine |

Computational Chemistry and Theoretical Investigations of 1,4 Benzoxazepine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,4-benzoxazepine (B8686809) systems, docking simulations are instrumental in understanding how these compounds might interact with biological targets, such as enzymes and receptors.

While specific molecular docking studies for 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one are not extensively documented in publicly available literature, the general principles can be applied. For instance, docking studies on structurally related benzoxazepine derivatives have been used to explore their potential as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) nih.govresearchgate.netacs.org. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

For This compound , a hypothetical docking study against a relevant biological target would likely involve the following considerations:

The 4-methoxyphenyl (B3050149) group could engage in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the receptor.

The carbonyl group at the 5-position and the oxygen and nitrogen atoms within the benzoxazepine ring could act as hydrogen bond acceptors.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Functional Group/Region | Potential Interaction Type |

| 4-Methoxyphenyl group | Hydrophobic interactions, π-π stacking |

| Carbonyl group (C=O) | Hydrogen bond acceptor |

| Benzoxazepine ring oxygen | Hydrogen bond acceptor |

| Benzoxazepine ring nitrogen | Hydrogen bond acceptor/donor (depending on protonation state) |

| Benzene (B151609) ring of benzoxazepine | π-π stacking, hydrophobic interactions |

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to understand reaction mechanisms and predict the chemical reactivity of molecules.

Prediction of Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity)

DFT is also used to calculate various chemical reactivity descriptors that provide insights into the electronic properties and reactivity of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals youtube.comchemrxiv.org.

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.

LUMO : The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For This compound , the distribution of the HOMO and LUMO would likely be concentrated on the aromatic rings and the heteroatoms, indicating these as the primary sites for electrophilic and nucleophilic attack, respectively. Studies on other molecules containing the 4-methoxyphenyl group have shown that this moiety can influence the electronic properties of the entire molecule mdpi.com.

Other reactivity descriptors that can be derived from DFT calculations include:

Electronegativity (χ) : The ability of a molecule to attract electrons.

Chemical Hardness (η) : A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Key Chemical Reactivity Descriptors Calculated by DFT

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic character |

Conformational Energy Landscapes and Tautomeric Studies

The three-dimensional structure and flexibility of a molecule are critical to its biological activity. The seven-membered ring of the 1,4-benzoxazepine scaffold is not planar and can adopt various conformations. Computational methods can be used to explore the conformational energy landscape of This compound , identifying the most stable low-energy conformations. This information is crucial for understanding how the molecule might fit into a receptor's binding site.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is another important aspect to consider. For This compound , keto-enol tautomerism is a possibility, where the keto form (the named compound) could exist in equilibrium with its enol tautomer. DFT calculations can be used to determine the relative energies of these tautomers, predicting which form is more stable under different conditions (e.g., in different solvents) nih.gov. Understanding the tautomeric preferences is vital as different tautomers can exhibit distinct biological activities and receptor binding affinities.

In Silico Prediction of Pharmacological Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox) of drug candidates bas.bgnih.gov. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.

For This compound , a variety of ADME-Tox properties can be predicted using computational models:

Distribution : Predictions can be made about the extent of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism : Potential sites of metabolism by cytochrome P450 enzymes can be identified. The aromatic rings and the methoxy (B1213986) group are likely sites for metabolic modification.

Excretion : The likely route of excretion can be predicted based on the molecule's properties.

Toxicity : Potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity, can be flagged by computational models.

Various online tools and software packages are available for these predictions, often relying on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data niscpr.res.inmdpi.comnih.gov.

Table 3: Examples of In Silico Predicted ADME Properties

| Property | Predicted Parameter | Relevance |

| Absorption | Caco-2 permeability | Intestinal absorption |

| HIA (Human Intestinal Absorption) | Oral bioavailability | |

| Distribution | PPB (Plasma Protein Binding) | Fraction of drug bound to plasma proteins |

| BBB (Blood-Brain Barrier) penetration | Central nervous system activity | |

| Metabolism | CYP450 inhibition/substrate | Drug-drug interactions and clearance |

| Excretion | Renal clearance | Route of elimination |

| Toxicity | Ames test prediction | Mutagenicity potential |

| hERG inhibition | Cardiac toxicity risk |

Future Perspectives and Emerging Research Avenues for 3 4 Methoxyphenyl 1,4 Benzoxazepin 5 4h One

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one and its derivatives is poised to benefit from significant advancements in synthetic methodologies aimed at improving both efficiency and environmental sustainability. Traditional multi-step syntheses are progressively being replaced by more streamlined and eco-friendly approaches.

One promising avenue is the adoption of "green chemistry" principles. This includes the use of environmentally benign solvents, such as polyethylene (B3416737) glycol 400 (PEG-400), which has been successfully employed in the synthesis of related 1,5-benzothiazepine (B1259763) derivatives. nih.gov Such solvents are often recyclable and biodegradable, reducing the environmental impact of chemical production. Further sustainability can be achieved through solvent-free reaction conditions, for instance, by utilizing microwave irradiation. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the formation of benzoxazepine derivatives. researchgate.net

Another key area of advancement is the use of biocatalysis. Immobilized multienzyme cascades have been demonstrated to facilitate the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives under mild conditions. acs.orgnih.gov This approach boasts high atom economy, minimizes the need for purification steps, and offers a sustainable alternative to conventional methods. acs.orgnih.gov The development of metal-free synthesis strategies, such as the use of hypervalent fluoroiodane reagents, also contributes to the green synthesis of fluorinated benzoxazepines, avoiding the need for transition metal catalysts. chemistryviews.org

| Synthetic Advancement | Key Benefits | Relevant Heterocycle |

| Green Solvents (e.g., PEG-400) | Eco-friendly, recyclable, biodegradable | 1,5-Benzothiazepines |

| Microwave Irradiation | Reduced reaction times, increased yields, solvent-free conditions | Benzoxazepines |

| Biocatalysis (Enzyme Cascades) | Mild conditions, high atom economy, reduced purification | 1,4-Benzoxazines, 1,5-Benzoxazepines |

| Metal-Free Catalysis | Avoids transition metal contamination | Fluorinated Benzoxazepines |

These innovative synthetic strategies are expected to make the production of this compound and its analogs more cost-effective and environmentally responsible.

Design and Synthesis of Novel Benzoxazepine Analogs with Tuned Biological Specificity

The structural framework of this compound offers considerable scope for the design and synthesis of novel analogs with fine-tuned biological specificity. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the modification of the core scaffold to enhance potency and selectivity for specific biological targets. nih.govnih.govnih.gov

The synthesis of hybrid molecules represents a particularly exciting frontier. For example, the incorporation of a 1,2,3-triazole moiety into the benzoxazepine scaffold has been explored to create novel hybrid compounds. researchgate.net This approach aims to combine the pharmacological properties of both heterocyclic systems to develop agents with potentially synergistic or novel biological activities. researchgate.net The strategic modification of substituents on the phenyl ring at the 3-position and on the benzoxazepine nucleus allows for the modulation of the compound's electronic and steric properties, which in turn can influence its interaction with biological targets.

| Analog Type | Rationale | Potential Outcome |

| Hybrid Molecules (e.g., with 1,2,3-triazole) | Combine pharmacophores of different heterocycles | Synergistic or novel biological activities |

| Substituent Modification | Modulate electronic and steric properties | Enhanced potency and target selectivity |

The systematic exploration of these structural modifications, guided by SAR, will be crucial in developing next-generation benzoxazepine analogs with improved therapeutic profiles.

Exploration of Multifunctional Benzoxazepine-Based Compounds

A growing paradigm in drug discovery is the development of multifunctional compounds that can modulate multiple biological targets simultaneously. nih.govresearchgate.net This approach is particularly relevant for complex multifactorial diseases. nih.govresearchgate.net The this compound scaffold is a promising candidate for the development of such multifunctional agents.

Research on related benzoxazine (B1645224) and benzothiazine derivatives has demonstrated the feasibility of this strategy. nih.govresearchgate.net Novel compounds from these classes have been shown to exhibit both antioxidant and antidyslipidemic properties, making them interesting candidates for the treatment of atherosclerosis. nih.govresearchgate.net By integrating different pharmacophoric features into a single molecule, it is possible to create agents that address multiple facets of a disease's pathology. The exploration of this compound in this context could lead to the discovery of novel therapeutics with enhanced efficacy for complex disorders.

Application of High-Throughput Screening and Combinatorial Chemistry in Benzoxazepine Discovery

The discovery of new lead compounds based on the this compound scaffold can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally diverse compounds. pnas.orgnih.govopenalex.org

The application of combinatorial synthesis to the related benzodiazepine (B76468) scaffold has been well-established, enabling the creation of extensive libraries for biological evaluation. pnas.orgnih.govopenalex.org A similar approach can be applied to the benzoxazepine framework, generating a multitude of analogs of this compound. These libraries can then be subjected to HTS assays to rapidly identify compounds with desired biological activities against a range of therapeutic targets. This combination of high-speed synthesis and screening dramatically increases the efficiency of the drug discovery process, allowing for the exploration of a much larger chemical space in a shorter timeframe.

| Technology | Application in Benzoxazepine Discovery |

| Combinatorial Chemistry | Rapid synthesis of large and diverse libraries of benzoxazepine analogs. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of compound libraries to identify active "hits". |

Integration of Computational Approaches in Drug Design and Optimization

Computational methods are becoming increasingly integral to modern drug design and optimization. mdpi.com For this compound and its derivatives, in silico approaches can provide valuable insights to guide their development.

Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with specific biological targets. researchgate.netnih.gov This allows for the rational design of new analogs with improved interactions and, consequently, higher potency. Computational tools can also be used to predict the pharmacokinetic properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Furthermore, density functional theory (DFT) calculations can be used to understand the electronic structure and properties of the molecule, which can be correlated with its biological activity. mdpi.commdpi.com The integration of these computational approaches can significantly streamline the drug discovery pipeline, reducing the time and cost associated with the experimental synthesis and testing of new compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one?

The compound is synthesized via a two-step process:

Alkylation : React salicylamide derivatives with 4-methoxyphenacyl bromide in a polar solvent (e.g., ethanol or acetone) under reflux to form intermediate O-alkylsalicylamides.

Cyclodehydration : Treat the intermediate with p-toluenesulfonic acid (p-TsOH) in toluene under reflux to induce cyclization. This step removes water and forms the benzoxazepinone ring.

Key Metrics :

- Yield : 75% (crystallized from acetone)

- Melting Point : 190–192°C (corrected range)

- Purification : Recrystallization from acetone or ethanol .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Infrared Spectroscopy (IR) : Confirm the presence of key functional groups:

- NH stretch : ~3200 cm⁻¹ (amide NH)

- C=O stretch : ~1650 cm⁻¹ (benzoxazepinone carbonyl) .

- Elemental Analysis : Validate empirical formula (C₁₆H₁₃NO₃) with calculated vs. observed values (e.g., C: 71.90% calc., 71.95% found) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 267 (M⁺) and base peak at m/z 134 .

- 1H NMR : Key signals include a singlet for the olefinic proton at δ 6.9 ppm and NH protons at δ 9.8–10.0 ppm .

Q. How can researchers mitigate common impurities during synthesis?

- Unreacted Intermediates : Monitor reaction completion via TLC and use column chromatography for purification.

- Byproducts from Cyclodehydration : Optimize p-TsOH catalyst concentration (0.5–1.0 eq.) and reaction time (4–6 hours) to minimize dimerization .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in benzoxazepinone derivatives?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from acetone/ethanol). Use SHELX software for structure solution and refinement.

- Key Parameters :

Q. How to address contradictions in reported biological activity data (e.g., tranquilizing effects)?

- Assay Variability : Compare dose-response curves across models (e.g., rodent vs. in vitro receptor binding).

- Structural Modifications : Test analogs (e.g., 7-bromo or 3-nitrophenyl derivatives) to isolate substituent effects.

- Mechanistic Studies : Use competitive binding assays (GABAₐ receptor) or behavioral models (open-field test) to validate specificity .

Q. What strategies guide structure-activity relationship (SAR) studies for the methoxyphenyl substituent?

- Electron-Donating vs. Withdrawing Groups : Compare 4-methoxyphenyl (electron-donating) with 3-nitrophenyl (electron-withdrawing) analogs to assess electronic effects on bioactivity.

- Steric Modifications : Introduce bulky groups (e.g., 4-acetamidophenyl) to probe steric tolerance in receptor binding pockets.

- Data-Driven Design : Use computational docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.